6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine is a heterocyclic compound characterized by the presence of a bromine atom and two tetrahydro-2H-pyran groups attached to an indazole core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals due to its unique structural properties.
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine belongs to the class of indazole derivatives, which are known for their diverse pharmacological properties. This compound's classification is significant as it may influence its reactivity and interactions with biological targets.
The synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine typically involves two major steps:
The reaction conditions must be optimized to ensure high yield and purity. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency. Reaction temperatures, solvent choice, and concentration are critical parameters that influence the outcome of the synthesis .
The molecular structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine features:
The compound has a calculated molar refractivity of 64.69 and a topological polar surface area (TPSA) of 39.94 Ų, indicating its potential solubility and permeability characteristics .
6-Bromo-1-(tetrahydro-2H-pyran-2-y)-N-(tetrahydro-2H-pyran-4-y)-1H-indazol-3-amines undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time. The products formed depend on the specific reagents used and their concentrations during the reactions.
The mechanism of action for 6-Bromo-1-(tetrahydro-2H-pyran-2-y)-N-(tetrahydro-2H-pyran-4-y)-1H-indazol-3-amines involves its interaction with specific biological targets, including enzymes and receptors. The presence of bromine enhances its binding affinity to certain targets, potentially leading to inhibition or activation effects on biological pathways.
The compound's binding may influence enzyme activity or signal transduction pathways, contributing to its observed biological effects in various studies .
The physical properties include:
Chemical properties involve reactivity patterns typical for indazole derivatives:
6-Bromo-1-(tetrahydro-2H-pyran-2-y)-N-(tetrahydro-2H-pyran-4-y)-1H-indazol-3-amines have several applications:
Indazole-containing derivatives constitute a privileged scaffold in modern drug discovery due to their versatile pharmacological profiles and structural adaptability. These bicyclic nitrogen-containing heterocycles exist predominantly as the thermodynamically stable 1H-tautomer, though synthetic strategies can access the less stable 2H-indazole form when required [2]. The structural architecture of indazole enables diverse binding interactions with biological targets, facilitating its incorporation into clinically significant therapeutics across multiple disease domains.
The indazole nucleus serves as a critical pharmacophore in numerous FDA-approved drugs and clinical candidates due to its balanced physicochemical properties and synthetic versatility. This scaffold enables key molecular interactions—including hydrogen bonding via its pyrrole-type nitrogen, π-stacking through its aromatic system, and hydrophobic contacts—that enhance target binding affinity. Medicinally significant derivatives exploit these interactions:
Table 1: Clinically Relevant Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Niraparib | Anticancer (Ovarian/Breast) | PARP inhibitor | 1H-Indazole with piperidine substituent |
Pazopanib | Anticancer (Renal Cell Carcinoma) | Tyrosine Kinase inhibitor | 1H-Indazole with sulfonamide linkage |
Benzydamine | Anti-inflammatory/Analgesic | Unspecified membrane stabilization | 1H-Indazole with tertiary amine chain |
The strategic placement of substituents at the N1, C3, and C6 positions profoundly influences biological activity profiles. At C3, amino groups (–NH–) serve as hydrogen bond donors critical for target engagement, while N1 substitution with protective groups (e.g., tetrahydropyranyl) enhances synthetic versatility during molecular elaboration [2] [4]. The molecular framework of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine exemplifies this strategic functionalization, incorporating both protective groups and bioactivity-enhancing halogenation [4] [5].
The introduction of bromine at the C6 position of the indazole scaffold induces significant electronic and steric modifications that enhance drug-receptor interactions. Bromine's substantial atomic radius (114 pm) creates defined steric constraints that improve target selectivity by discriminating between structurally similar binding pockets. Simultaneously, its moderate electron-withdrawing effect (Hammett σₘ = 0.37) polarizes the ring system, enhancing dipole interactions and influencing the pKa of adjacent functional groups [1] [6].
Table 2: Physicochemical Impact of Bromine Substitution at Indazole C6 Position
Property | Unsubstituted Indazole | 6-Bromoindazole Derivative | Biological Consequence |
---|---|---|---|
Molecular Volume | ~175 ų | ~195 ų | Improved shape complementarity to targets |
LogP (Calculated) | 2.1 | 2.9 | Enhanced membrane permeability |
Electron Density at C3-NH | Higher | Reduced | Increased hydrogen bond donation capacity |
Metabolic Stability | Moderate | Enhanced | Resistance to CYP450 oxidation |
The precursor 6-bromo-1H-indazol-3-amine (CAS# 404827-77-6) exemplifies these principles, exhibiting a molecular weight of 212.047 g/mol, density of 1.9±0.1 g/cm³, and boiling point of 431.3±25.0°C – properties substantially modified from the parent indazole system [6]. These bromine-induced alterations make the compound particularly valuable in kinase inhibitor development, where the halogen atom frequently engages in halogen bonding with carbonyl oxygen atoms in the ATP-binding cleft [8].
The strategic incorporation of tetrahydropyranyl (THP) groups at N1 represents a pivotal synthetic approach for overcoming challenges in indazole functionalization. The THP moiety acts as a sterically demanding, acid-labile protective group that prevents unwanted side reactions during molecular elaboration while maintaining favorable physicochemical properties:
Table 3: Comparative Performance of THP Protection in Indazole Synthesis
Reaction Parameter | THP-Protected Indazole | Methyl-Protected Analog | Advantage of THP |
---|---|---|---|
Stability under Basic Conditions | Excellent | Moderate | Compatibility with SNAr reactions |
Deprotection Temperature | 25-60°C | >100°C | Mild conditions preserve labile groups |
Chromatographic Mobility | Moderate polarity | Non-polar | Simplified purification |
Crystallinity | Crystalline solids | Oils/low-melting solids | Improved handling properties |
Industrial-scale production leverages these attributes, as demonstrated in patent EP3228617A1 where THP protection enables the multi-step synthesis of complex tetrahydro-2H-pyran derivatives under catalytic conditions (e.g., Pd-catalyzed cross-coupling) [7]. The 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole intermediate (CAS# 1158680-88-6) exemplifies this application, serving as a stable precursor for subsequent functionalization at C3 [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8